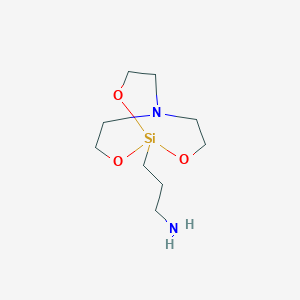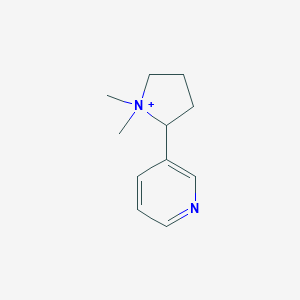
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, also known as DMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism Of Action
The mechanism of action of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine involves its ability to bind to and activate nicotinic acetylcholine receptors (nAChRs) in the brain and body. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which can have a range of physiological effects.
Biochemical And Physiological Effects
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine has been shown to have a variety of biochemical and physiological effects, including the ability to increase cognitive function, enhance memory, and improve attention. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the key advantages of using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine in lab experiments is its ability to selectively activate the cholinergic system, allowing researchers to study the effects of this system in isolation. However, there are also limitations to using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Future Directions
There are a number of future directions for research on 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, including the development of new synthetic methods for producing the compound, the exploration of its potential applications in the treatment of neurodegenerative disorders, and the study of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the potential benefits and limitations of using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine in scientific experiments.
Synthesis Methods
The synthesis of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine typically involves the reaction of 2-bromo-3-pyridinol with 1,1-dimethylpyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine as a white solid, which can be purified and used in further experiments.
Scientific Research Applications
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine is as a cholinergic agonist, meaning that it can activate the cholinergic system in the brain and body. This makes it a valuable tool for studying the role of the cholinergic system in various physiological processes.
properties
CAS RN |
17479-21-9 |
|---|---|
Product Name |
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine |
Molecular Formula |
C11H17N2+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |
InChI Key |
WYBBYUGHCIQZBV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
synonyms |
N'-methylnicotinium N'-methylnicotinium chloride N'-methylnicotinium iodide, (R)-isomer N'-methylnicotinium iodide, (S)-isomer N'-methylnicotinium iodide, 3H labelled cpd, (S)-isomer N'-methylnicotinium iodide, hydriodide N'-methylnicotinium, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
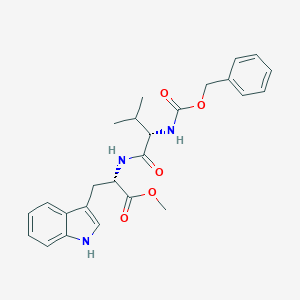
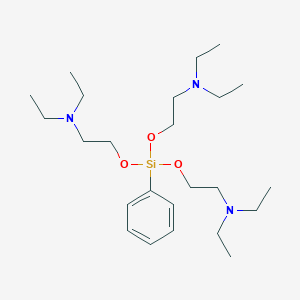
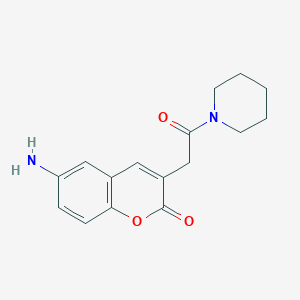
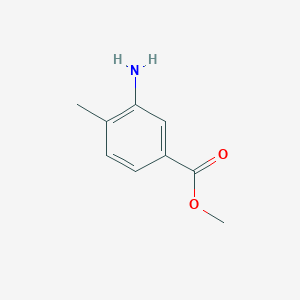

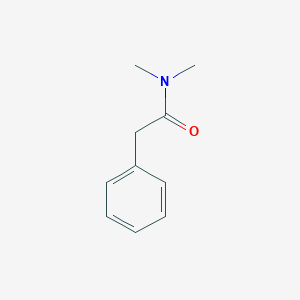


![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
